2-((1-Benzylpiperidin-4-yl)methyl)-2-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Description

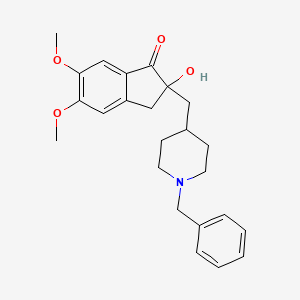

2-((1-Benzylpiperidin-4-yl)methyl)-2-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 329010-67-5; molecular formula: C₂₄H₂₉NO₄; molecular weight: 395.49 g/mol) is a structural analog of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease (AD) . Unlike donepezil, which lacks a hydroxyl group at the 2-position of the indanone ring, this compound features a hydroxyl substituent at this position (Figure 1).

Properties

Molecular Formula |

C24H29NO4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C24H29NO4/c1-28-21-12-19-15-24(27,23(26)20(19)13-22(21)29-2)14-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-13,17,27H,8-11,14-16H2,1-2H3 |

InChI Key |

FBUGHAKXENCDMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCN(CC3)CC4=CC=CC=C4)O)OC |

Origin of Product |

United States |

Preparation Methods

Byproduct Formation During Benzylation

Excess benzyl halide leads to dialkylated byproducts. Example 4 mitigates this via stoichiometric control and toluene/butanol solvent systems, reducing byproduct formation to <5%.

Epimerization During Reduction

The NaBH₄ reduction step risks epimerization at the hydroxyl-bearing carbon. Employing low temperatures (15–20°C) and rapid workup preserves stereochemical integrity.

Catalyst Deactivation in Hydrogenation

Sulfur residues from prior steps poison Pt/C. Pre-treatment with triethylamine (0.2 mL in Example 9) scavenges acidic impurities, extending catalyst lifespan.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-hydroxy-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-2-hydroxy-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-hydroxy-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one involves its interaction with specific molecular targets. The piperidine ring and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. The indanone core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key structural features :

- Indanone core: A 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one scaffold, common to donepezil and its analogs.

- Benzylpiperidine moiety: Linked via a methylene group to the indanone core, a critical feature for AChE binding .

Comparison with Structural Analogs

Donepezil (2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one)

Donepezil (CAS: 120014-06-4; molecular weight: 379.50 g/mol) is the parent compound of this series and an FDA-approved AChE inhibitor. It lacks the 2-hydroxy group present in the target compound.

Key Differences :

Fluorinated Analogs

describes 2-((1-benzylpiperidin-4-yl)methyl)-2-fluoro-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , synthesized via electrophilic fluorination. Fluorination at C2 increases metabolic stability by resisting oxidative degradation, a common issue with hydroxylated compounds .

Donepezil Dimer Impurity

This compound forms via cross-linking of two donepezil molecules, resulting in a structure with two indanone cores and benzylpiperidine moieties .

Related Compound A (2-[(1-Benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one)

It is a synthetic intermediate or degradation product of donepezil .

Quaternary Ammonium Derivatives

describes 2-[4-(N,N,N-trimethylammonium)benzilidine]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , a charged analog designed to enhance AChE binding via ionic interactions.

Data Tables

Table 1. Physicochemical Properties

*Estimated using ChemDraw.

Biological Activity

2-((1-Benzylpiperidin-4-yl)methyl)-2-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, also known as a derivative of Donepezil, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the compound's synthesis, pharmacological properties, and biological activity based on diverse sources.

The molecular formula of the compound is , with a molecular weight of 377.48 g/mol. The structure features a piperidine moiety linked to an indanone derivative, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H27NO3 |

| Molecular Weight | 377.48 g/mol |

| CAS Number | 120014-07-5 |

| IUPAC Name | (2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

Synthesis

The synthesis of this compound typically involves the reaction of benzylpiperidine derivatives with substituted indanones under specific conditions to yield the desired product. The methodology often includes steps such as protecting group strategies and coupling reactions to ensure high yields and purity.

Neuropharmacological Effects

Research indicates that compounds related to Donepezil exhibit acetylcholinesterase inhibition, which is crucial for enhancing cholinergic neurotransmission in the brain. This mechanism is particularly relevant in the treatment of Alzheimer's disease and other cognitive disorders.

- Acetylcholinesterase Inhibition : Studies have demonstrated that derivatives similar to this compound show significant inhibition of acetylcholinesterase activity. This effect enhances acetylcholine levels in synaptic clefts, improving cognitive function in animal models .

- Neuroprotective Properties : The compound has been shown to exert neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies indicate that it can reduce markers of oxidative damage in neuronal cell cultures .

Case Studies

A notable case study involved the administration of a related compound in a mouse model of Alzheimer's disease. The results indicated improved memory performance and reduced amyloid-beta plaque formation compared to control groups receiving no treatment .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and can cross the blood-brain barrier effectively due to its lipophilic nature. This property enhances its potential as a therapeutic agent for central nervous system disorders.

Q & A

Q. What are the established synthetic routes for 2-((1-benzylpiperidin-4-yl)methyl)-2-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and what key intermediates are involved?

The compound is synthesized via catalytic hydrogenation of the precursor 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. Key intermediates include the tetrahydropyridine derivative, which undergoes hydrogenation using 5% Pt/C under optimized conditions (agitation speed: 600–1000 rpm, solvent: methanol/ethanol, temperature: 25–50°C, H₂ pressure: 1–3 bar). The reaction achieves >98% selectivity for the target compound . Structural confirmation relies on ¹H NMR and LCMS, with the indanone-piperidine scaffold being critical for further derivatization .

Q. How is the structural identity of this compound validated in academic research?

Structural validation employs:

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy groups), δ 2.5–3.5 ppm (piperidine methylene), and δ 7.2–7.4 ppm (benzyl aromatic protons) confirm substituent placement .

- LCMS : Molecular ion [M+H]⁺ at m/z 395.49 (C₂₄H₂₉NO₄) matches the theoretical molecular weight .

- X-ray crystallography (for analogs): Used to resolve stereochemistry in related indenone derivatives, such as (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxyinden-1-one .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to enhance yield and selectivity for this compound?

A systematic approach involves:

- Catalyst screening : 5% Pt/C outperforms Pd/C or Raney Ni due to higher activity and stability (>98% selectivity at 50°C) .

- Parameter optimization :

| Parameter | Optimal Range | Effect on Rate/Selectivity |

|---|---|---|

| Catalyst loading | 5–10 wt% | Rate ∝ loading (diffusion-limited) |

| Solvent | Methanol | Polarity enhances H₂ solubility |

| H₂ pressure | 1–2 bar | Higher pressure reduces selectivity |

Q. What contradictions exist between computational docking studies and in vitro assays for this compound’s acetylcholinesterase (AChE) inhibition?

- Computational studies : Molecular docking (e.g., using SHELX-refined structures) predicts multiple binding modes, including interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS) via π-π stacking and hydrogen bonding .

- In vitro assays : Derivatives like carboxamide 17i (IC₅₀ = 42 nM) show higher potency than thioureas, contradicting docking predictions for thiourea analogs. This discrepancy may arise from dynamic protein conformations or solvation effects not modeled in simulations .

Q. How do structural modifications to the indanone-piperidine scaffold influence AChE inhibitory activity?

A structure-activity relationship (SAR) study reveals:

- Carboxamides (17a-j) : Electron-withdrawing groups (e.g., -NO₂ in 17i) enhance potency (IC₅₀ = 42 nM vs. electric eel AChE) by strengthening PAS interactions .

- Thioureas (19a-j) : Bulky substituents reduce activity due to steric hindrance in the CAS .

- Hydroxy group : Critical for hydrogen bonding to Ser203 in AChE; removal abolishes activity .

Methodological Considerations

Q. What analytical strategies are recommended for detecting this compound as a donepezil synthesis impurity?

- HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (pH 4.6, 65:35) for baseline separation of the hydroxy keto impurity from donepezil .

- LC-MS/MS : MRM transition m/z 395.49 → 201.1 (indanone fragment) ensures specificity in complex matrices .

- Reference standards : Certified materials (e.g., LGC MM0677.03) validate method accuracy .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for AChE inhibition across studies?

- Standardize assay conditions : Use identical enzyme sources (e.g., electric eel vs. human serum AChE vary in sensitivity) .

- Control for solvent effects : DMSO >1% can denature AChE, inflating IC₅₀ values .

- Validate via orthogonal methods : Compare Ellman’s assay with radiometric or fluorescence-based protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.